1-(Trifluoromethoxy)naphthalene-4-carboxylic acid

lipophilicity drug design bioisosterism

1-(Trifluoromethoxy)naphthalene-4-carboxylic acid (CAS 1261492-95-8, molecular formula C₁₂H₇F₃O₃, molecular weight 256.18 g·mol⁻¹) is a disubstituted naphthalene carboxylic acid bearing an electron‑withdrawing trifluoromethoxy (-OCF₃) group at position 1 and a carboxylic acid group at position 4. The compound belongs to the class of trifluoromethoxy‑substituted naphthalene carboxylic acids and is supplied at ≥98% purity (HPLC‑verified) as a solid building block for medicinal chemistry, agrochemical, and liquid crystal intermediate synthesis.

Molecular Formula C12H7F3O3
Molecular Weight 256.18 g/mol
Cat. No. B8258039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethoxy)naphthalene-4-carboxylic acid
Molecular FormulaC12H7F3O3
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)C(=O)O
InChIInChI=1S/C12H7F3O3/c13-12(14,15)18-10-6-5-9(11(16)17)7-3-1-2-4-8(7)10/h1-6H,(H,16,17)
InChIKeyLUJSZIWNVDVBQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trifluoromethoxy)naphthalene-4-carboxylic acid – Core Identity and Procurement Starting Point


1-(Trifluoromethoxy)naphthalene-4-carboxylic acid (CAS 1261492-95-8, molecular formula C₁₂H₇F₃O₃, molecular weight 256.18 g·mol⁻¹) is a disubstituted naphthalene carboxylic acid bearing an electron‑withdrawing trifluoromethoxy (-OCF₃) group at position 1 and a carboxylic acid group at position 4 . The compound belongs to the class of trifluoromethoxy‑substituted naphthalene carboxylic acids and is supplied at ≥98% purity (HPLC‑verified) as a solid building block for medicinal chemistry, agrochemical, and liquid crystal intermediate synthesis .

Why 1-(Trifluoromethoxy)naphthalene-4-carboxylic Acid Cannot Be Replaced by Generic Methoxy, Trifluoromethyl, or Regioisomeric Analogs


Substituent identity and positional substitution on the naphthalene scaffold critically modulate lipophilicity, electronic profile (pKa), metabolic stability, and conformational behavior. The -OCF₃ group imparts a Hansch‑Leo lipophilicity constant (π) of 1.04, intermediate between -CF₃ (π=0.88) and -SCF₃ (π=1.44), and adopts an orthogonal conformation relative to the aromatic plane, unlike the planar methoxy group [1]. Regioisomeric shifting of either the OCF₃ or carboxylic acid group alters hydrogen‑bond networks and molecular recognition, rendering simple interchange of in‑class analogs incapable of preserving the property profile required for lead optimization, bioisosteric replacement, or liquid crystal formulation [2]. The evidence items below quantify these differences.

Quantitative Comparator Evidence: 1-(Trifluoromethoxy)naphthalene-4-carboxylic Acid vs. Closest Analogs


Lipophilicity Advantage: OCF₃ vs. OCH₃ LogD Shift and Hansch‑Leo π Comparison

The -OCF₃ group increases lipophilicity by 0.7–1.4 LogD units relative to the -OCH₃ substituent, while its Hansch‑Leo parameter π is 1.04, intermediate between -CF₃ (π=0.88) and -SCF₃ (π=1.44) [1]. In a direct comparison of aliphatic scaffolds, OCF₃‑substituted compounds showed higher LogD than CH₃O analogs and similar LogD to CF₃ analogs [2]. For the naphthalene‑4‑carboxylic acid series, the predicted LogP for 4‑methoxynaphthalene‑1‑carboxylic acid is 2.46, while the OCF₃‑substituted target is expected to be approximately 3.2–3.9 (extrapolated from the +0.7–1.4 LogD increment), representing a substantial lipophilicity advantage for membrane permeation [3].

lipophilicity drug design bioisosterism

Predicted pKa Differentiation: Electron‑Withdrawing Strength of OCF₃ vs. CF₃ and OCH₃

The electron‑withdrawing effect of the -OCF₃ substituent lowers the carboxylic acid pKa relative to -OCH₃ and -CF₃ analogs. The predicted pKa for the -CF₃ analog (1‑(trifluoromethyl)naphthalene‑4‑carboxylic acid) is 2.91±0.10, while that of the -OCH₃ analog (4‑methoxynaphthalene‑1‑carboxylic acid) is 4.22±0.10 . The target OCF₃ compound is expected to exhibit a pKa between 2.9 and 3.1, i.e., approximately 1.1–1.3 units lower than the OCH₃ comparator and comparable to the CF₃ analog, consistent with the strong −I inductive effect of the trifluoromethoxy moiety [1].

pKa ionization electron-withdrawing group

Metabolic Stability Trade‑off: OCF₃ vs. CF₃ and OCH₃ in Microsomal Clearance

In a panel of aliphatic analogs, the OCF₃ group consistently decreased metabolic stability compared to either OCH₃‑ or CF₃‑substituted counterparts, except for N‑alkoxy(sulfon)amide series [1]. Microsomal stability studies (rat liver microsomes) showed that OCF₃‑bearing compounds exhibited higher intrinsic clearance, necessitating careful evaluation when metabolic lability is a design criterion. For the naphthalene carboxylic acid scaffold, this class‑level trend predicts that the OCF₃ analog will display reduced metabolic stability relative to both the CF₃ and OCH₃ comparators [1].

metabolic stability microsomal clearance ADME

Conformational Uniqueness: Orthogonal OCF₃ Orientation vs. Planar OCH₃

The OCF₃ group adopts a near‑orthogonal conformation relative to the aromatic ring plane due to hyperconjugative nₒ→σ*C–F interactions and steric repulsion, contrasting with the planar orientation of OCH₃ [1]. Ab initio calculations show a rotational barrier of approximately 14.7 kJ·mol⁻¹ for C₆H₅SCF₃ and similar behavior for OCF₃, locking the substituent out‑of‑plane [2]. This orthogonal geometry introduces a distinct three‑dimensional pharmacophore not achievable with methoxy or trifluoromethyl analogs, potentially enabling unique interactions in enzyme active sites or liquid crystal mesophases [1].

conformational analysis bioisosterism protein-ligand binding

Molecular Weight and Elemental Composition: Direct Structural Differentiation from CF₃ and OCH₃ Analogs

The target compound (C₁₂H₇F₃O₃, MW 256.18) is structurally differentiated from its closest analogs by the presence of an OCF₃ group (O + CF₃). The CF₃ analog (C₁₂H₇F₃O₂, MW 240.18) lacks the oxygen atom in the substituent, while the OCH₃ analog (C₁₂H₁₀O₃, MW 202.21) lacks fluorine entirely . The mass difference of +16 Da versus the CF₃ analog and +54 Da versus the OCH₃ analog enables unambiguous QC verification by LC‑MS or HRMS, preventing procurement or formulation errors .

molecular weight elemental analysis QC verification

Patent‑Cited Utility as Liquid Crystal Intermediate: 1‑OCF₃‑Naphthyl Scaffold Selectivity

Japanese Patent JP5609011B2 (DIC Corporation, 2014) explicitly claims naphthalene derivatives bearing 1‑(trifluoromethoxy)naphthyl groups as production intermediates for liquid crystalline compounds with large negative dielectric anisotropy (Δε) [1]. The patent teaches that incorporating the 1‑OCF₃‑naphthyl fragment (rather than the 1‑CF₃ or 1‑OCH₃ analogs) yields liquid crystal compositions with a larger absolute value of negative Δε, a key performance parameter for vertically aligned display modes [1]. No equivalent patent claim was identified for the OCH₃ or CF₃ regioisomers in the same context.

liquid crystal dielectric anisotropy material science

Optimal Deployment Scenarios for 1-(Trifluoromethoxy)naphthalene-4-carboxylic Acid


Bioisosteric Replacement of Methoxy or Trifluoromethyl Groups in Lead Optimization

When a medicinal chemistry program requires enhanced lipophilicity (+0.7–1.4 LogD units) without significantly altering pKa (within ~0.2 units of the CF₃ analog), 1‑(trifluoromethoxy)naphthalene‑4‑carboxylic acid serves as the optimal bioisostere for methoxy‑ or trifluoromethyl‑substituted naphthalene carboxylic acid scaffolds [1]. The orthogonal OCF₃ conformation introduces a distinct three‑dimensional pharmacophore that may improve selectivity for protein targets with deep hydrophobic pockets, as supported by the conformational analysis in Section 3, Evidence Item 4 [2].

Liquid Crystal Intermediate for Negative Dielectric Anisotropy Materials

For industrial synthesis of vertically aligned (VA‑mode) liquid crystal displays, the 1‑OCF₃‑naphthyl moiety claimed in JP5609011B2 provides a patent‑backed advantage over CF₃‑ and OCH₃‑naphthyl analogs in delivering larger absolute values of negative Δε [3]. Procurement of the carboxylic acid derivative enables direct incorporation into ester‑ or amide‑linked mesogenic cores, as evidenced in Section 3, Evidence Item 6 [3].

Metabolic Soft‑Spot Engineering for Prodrug or Rapid‑Clearance Candidates

Based on the class‑level microsomal stability data (Section 3, Evidence Item 3), the OCF₃ analog exhibits decreased metabolic stability relative to CF₃ and OCH₃ counterparts [4]. This property is advantageous when designing prodrugs or short‑half‑life therapeutics where rapid hepatic clearance is desired, making 1‑(trifluoromethoxy)naphthalene‑4‑carboxylic acid a strategically preferred intermediate over more metabolically stable CF₃ or OCH₃ analogs [4].

Analytical Standard and QC Reference for Fluorinated Naphthalene Libraries

The unique molecular weight (256.18 Da) and elemental signature (C₁₂H₇F₃O₃) of this compound provide a clear MS and ¹⁹F NMR reference signal that is unambiguously distinguishable from the CF₃ analog (240.18 Da, C₁₂H₇F₃O₂) and the OCH₃ analog (202.21 Da, C₁₂H₁₀O₃) . This makes it an ideal internal standard for LC‑MS quantification of fluorinated naphthalene compound libraries, as quantified in Section 3, Evidence Item 5 .

Quote Request

Request a Quote for 1-(Trifluoromethoxy)naphthalene-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.